molecular formula C10H15NO5S B2533957 N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 701227-63-6

N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2533957
CAS No.: 701227-63-6
M. Wt: 261.29
InChI Key: FGPOMPFTTKWUBL-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2,5-dimethoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 2-hydroxyethyl chain, conferring both hydrophilic (hydroxy group) and flexible (ethyl chain) properties to the molecule. This compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F713733) but is currently discontinued, limiting accessible experimental data .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5S/c1-15-8-3-4-9(16-2)10(7-8)17(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPOMPFTTKWUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method can increase the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The sulfonamide group can be reduced to form an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is N-(2-carboxyethyl)-2,5-dimethoxybenzenesulfonamide.

    Reduction: The major product is N-(2-hydroxyethyl)-2,5-dimethoxybenzeneamine.

    Substitution: The major products depend on the substituent introduced, such as N-(2-hydroxyethyl)-2,5-dibromobenzenesulfonamide.

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C11H15N1O4S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 701227-63-6

The synthesis of N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with ethanolamine in the presence of a base like triethylamine. This reaction is usually conducted at room temperature and can be purified through recrystallization or column chromatography.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as substitution and oxidation. Its sulfonamide group is particularly useful in synthesizing other sulfonamide derivatives that may have enhanced biological properties.

Biological Studies

The compound has shown potential in biological research, particularly in enzyme inhibition studies. The hydroxyethyl group can form hydrogen bonds with amino acid residues in enzyme active sites, which may lead to the inhibition of enzyme activity. This property makes it a candidate for studying interactions with specific enzymes involved in metabolic pathways .

Pharmaceutical Development

This compound may also play a role in drug design and development. Its ability to modulate receptor activity through its sulfonamide moiety allows for exploration in therapeutic applications, including anti-inflammatory and antimicrobial agents. Researchers are investigating its efficacy against various biological targets linked to diseases such as diabetes and neurodegenerative disorders .

Data Tables

Application AreaSpecific Use CasesReferences
ChemistryBuilding block for complex molecule synthesis
Biological ResearchEnzyme inhibition studies; interaction with metabolic enzymes
Pharmaceutical DevelopmentPotential anti-inflammatory and antimicrobial agent

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of sulfonamide derivatives similar to this compound. The results indicated that these compounds could effectively inhibit α-glucosidase and acetylcholinesterase enzymes, suggesting their potential use in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Study 2: Synthesis of New Derivatives

Research focused on synthesizing new sulfonamides based on the structure of this compound demonstrated successful derivatization leading to compounds with enhanced biological activity. These findings highlight the importance of this compound as a precursor for developing novel therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide with structurally analogous benzenesulfonamide derivatives, focusing on molecular features, physicochemical properties, and research findings.

Structural Modifications and Substituent Effects
Compound Name Substituent on Sulfonamide Nitrogen Key Structural Differences Molecular Formula Molecular Weight (g/mol)
This compound 2-Hydroxyethyl Hydrophilic hydroxyethyl group C₁₀H₁₅NO₅S 261.30 (calculated)
2,5-Dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide 2-Methylcyclohexyl Bulky, hydrophobic cyclohexyl group C₁₅H₂₃NO₄S 329.41
N-(2,5-Dichlorophenyl)-2,5-dimethoxybenzenesulfonamide 2,5-Dichlorophenyl Electronegative chlorine atoms C₁₄H₁₂Cl₂NO₄S 362.23
N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide Tosylethyl-furyl hybrid Complex hybrid substituent (furyl + tosyl) C₂₀H₂₁NO₇S₂ 467.56

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to the hydrophobic 2-methylcyclohexyl substituent .
  • Steric Bulk : The tosylethyl-furyl substituent () adds steric hindrance and π-π interaction capabilities, which may influence pharmacokinetics .
Physicochemical and Spectroscopic Data
  • NMR Shifts: Methoxy groups in 2,5-dimethoxybenzenesulfonamides typically resonate at δ ~54–57 ppm for ¹³C (e.g., δ 57.2 and 54.2 in a related compound from ) .
  • Mass Spectrometry :
    • HRMS data for the target compound is unavailable, but a structurally complex analog () showed a calculated [M]+ at m/z 546.1340 (found: 546.1335), demonstrating precision in mass analysis for sulfonamides .
Limitations and Data Gaps
  • No direct biological or toxicity data are available for this compound.

Biological Activity

N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H13NO4S
  • Molecular Weight : 245.28 g/mol
  • Chemical Structure : The compound features a benzenesulfonamide core with two methoxy groups and a hydroxyethyl substituent.

Mechanisms of Biological Activity

Research indicates that sulfonamide derivatives can exhibit various biological activities, including:

Case Studies and Research Findings

  • Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. While specific data on this compound was not provided, similar compounds demonstrated significant inhibition zones in agar diffusion tests .
  • Antitumor Potential : In vitro studies on related sulfonamides have indicated their ability to inhibit cell proliferation in breast cancer cell lines. For example, KAT6A/B inhibitors showed promising results in reducing clonogenicity in ER+ breast cancer cells . Further research is required to establish whether this compound exhibits similar effects.
  • Mechanistic Studies : Research has suggested that modifications to the sulfonamide structure can enhance biological activity. For instance, the introduction of hydroxyethyl groups has been linked to improved solubility and bioavailability, potentially increasing therapeutic efficacy .

Data Table: Comparative Biological Activities of Sulfonamides

Compound NameAntibacterial ActivityAntitumor ActivityMechanism of Action
This compoundTBDTBDInhibition of folic acid synthesis
4-Amino-N-(2-hydroxyethyl)-benzenesulfonamideModerateLowSimilar to above
5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamideHighModerateInhibition of protein kinases

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